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Introduction

Antibody-Drug Conjugates (ADCs) are a complex class of biotherapeutics that combine the
targeting specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic
small molecule. A critical quality attribute (CQA) of an ADC is its aggregation propensity.
Aggregation can negatively impact the efficacy, safety, and immunogenicity of the therapeutic
product. Therefore, robust and reliable methods for assessing and quantifying aggregation are
essential throughout the ADC development and manufacturing process.

These application notes provide detailed protocols for two of the most common and powerful
techniques used to assess ADC aggregation: Size Exclusion Chromatography (SEC) and
Dynamic Light Scattering (DLS).

Method 1: Size Exclusion Chromatography (SEC) for

Quantification of High Molecular Weight Species
Application Note

Size Exclusion Chromatography (SEC) is the industry-standard method for the separation and
quantification of protein aggregates.[1] The technique separates molecules based on their
hydrodynamic volume, allowing for the resolution of monomers, dimers, and higher-order
aggregates. For ADCs, the hydrophobicity of the conjugated payload can sometimes lead to
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non-specific interactions with the stationary phase, resulting in poor peak shape and inaccurate
quantification.[2] Therefore, optimization of the mobile phase and selection of an appropriate
SEC column are critical for accurate analysis.[3][4] This protocol outlines a general method for
the analysis of ADC aggregates using a biocompatible HPLC system.

Experimental Protocol

1. Materials and Equipment:
e ADC Sample: Purified ADC in a formulation buffer.

o Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4 (e.g., 50 mM sodium phosphate,
150 mM sodium chloride). Organic modifiers like isopropanol or acetonitrile (e.g., 5-15%)
may be required to reduce hydrophobic interactions.[5][6]

e HPLC System: A bio-inert HPLC or UHPLC system is recommended to prevent metal-
leaching and sample adsorption.[6][7]

o Pump

o Autosampler with temperature control

o Thermostatted Column Compartment

o UV Detector (Diode Array Detector - DAD or Multi-Wavelength Detector - MWD)

e SEC Column: A column with a pore size suitable for separating monoclonal antibodies and
their aggregates (e.g., 300A). The column should be specifically designed to minimize non-
specific interactions. (e.g., Agilent AdvanceBio SEC 300A).[8]

» Data Acquisition and Analysis Software
2. Procedure:
o System Preparation:

o Equilibrate the HPLC system, including the pump, detector, and column, with the mobile
phase until a stable baseline is achieved.
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o The recommended flow rate is typically between 0.5 and 1.0 mL/min.[5]

o Set the column compartment temperature to ambient or a controlled temperature (e.g.,
25°C).

e Sample Preparation:

o If necessary, dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the
mobile phase.

o Filter the sample through a low-protein-binding 0.22 um filter if it contains visible
particulates.

* Injection and Data Acquisition:
o Inject a specific volume of the prepared sample (e.g., 10-20 yL) onto the column.

o Monitor the elution profile using a UV detector at 280 nm for protein absorbance.
Additional wavelengths (e.g., 220 nm) can also be monitored.[5]

o The run time should be sufficient to allow for the elution of all species, including potential
fragments.

o Data Analysis:

o Integrate the peaks in the chromatogram. The main peak corresponds to the ADC
monomer.

o Peaks eluting earlier than the monomer peak are classified as high molecular weight
(HMW) species or aggregates.

o Peaks eluting later than the monomer peak are considered low molecular weight (LMW)
species or fragments.

o Calculate the percentage of aggregates using the following formula: % Aggregates = (Area
of Aggregate Peaks / Total Area of All Peaks) * 100

Workflow Diagram
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Caption: Workflow for ADC aggregate analysis by SEC.
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Method 2: Dynamic Light Scattering (DLS) for Size

Distribution Analysis
Application Note

Dynamic Light Scattering (DLS) is a non-invasive technique that measures the size distribution
of particles in a solution.[9] It is a rapid and low-volume method for assessing the
hydrodynamic radius (Rh) of proteins and detecting the presence of aggregates.[10] DLS is
particularly useful for formulation screening and stability studies, as it can quickly provide
information on the propensity of an ADC to aggregate under different conditions such as
temperature, pH, and buffer composition.[9] The technique measures the time-dependent
fluctuations in scattered light intensity caused by the Brownian motion of particles.[11] Larger
particles move more slowly, leading to slower fluctuations in scattered light.

Experimental Protocol

1. Materials and Equipment:

o ADC Sample: Purified ADC in a formulation buffer.

e DLS Instrument: A DLS instrument with temperature control.
o Cuvettes: Low-volume disposable or quartz cuvettes.

« Filtration Device: Low-protein-binding syringe filters (e.g., 0.22 pm or 0.1 pum) to remove dust
and large particulates.

2. Procedure:

e Instrument Setup:
o Turn on the DLS instrument and allow it to warm up and stabilize.
o Set the desired measurement temperature (e.g., 25°C).

o Enter the solvent viscosity and refractive index parameters for the sample buffer into the
software.
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e Sample Preparation:

o Filter the ADC sample through a 0.22 um or smaller filter directly into a clean, dust-free
cuvette to a final volume appropriate for the cuvette (e.g., 20-50 pL). This step is critical to
remove extraneous scatterers.

o Ensure the sample concentration is within the optimal range for the instrument (typically
0.1-10 mg/mL for proteins).

o Data Acquisition:

o Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set
temperature for at least 5-10 minutes.

o Perform the DLS measurement. The instrument will collect data from the fluctuations in
scattered light.

o Multiple acquisitions are typically averaged to ensure data quality and reproducibility.

o Data Analysis:

[¢]

The instrument's software will use an autocorrelation function to analyze the scattered light
intensity fluctuations and calculate the diffusion coefficient.

o The Stokes-Einstein equation is then used to determine the hydrodynamic radius (Rh) of
the particles.

o The software will generate a size distribution plot, showing the intensity, volume, or
number distribution of particle sizes.

o The key parameters to analyze are the Z-average diameter (intensity-weighted mean size)
and the Polydispersity Index (PDI), which indicates the broadness of the size distribution.
A PDI below 0.2 is generally considered indicative of a monodisperse sample.[11]

Workflow Diagram
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Caption: Workflow for ADC aggregation analysis by DLS.

Data Presentation: Comparison of ADC Aggregation
Assessment Methods
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Conclusion

The assessment of aggregation is a critical component of ADC development. SEC and DLS are
powerful, complementary techniques that provide valuable information on the aggregation state
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of ADCs. SEC offers high-resolution separation and quantification of different species, while
DLS provides rapid, low-volume screening of size distribution. The choice of method will
depend on the specific stage of development and the questions being addressed. For
comprehensive characterization, an orthogonal approach utilizing multiple techniques is highly
recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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